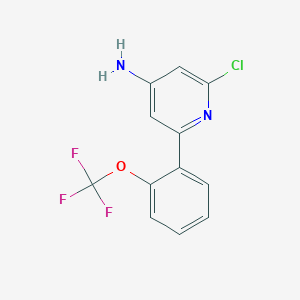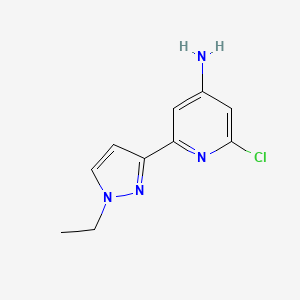
2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridin-4-amine is a compound that features a pyridine ring substituted with a chloro group at the 2-position and a trifluoromethoxyphenyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial for scaling up the reaction while maintaining efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boronic Acids/Esters: Reactants in Suzuki–Miyaura coupling.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex biaryl compounds.
科学的研究の応用
2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it useful in developing new materials with specific electronic or optical properties.
Agrochemicals: It can be used in the synthesis of pesticides and herbicides.
作用機序
The mechanism of action of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethoxy group can enhance the compound’s binding affinity and metabolic stability .
類似化合物との比較
Similar Compounds
2-Chloro-6-(trifluoromethoxy)aniline: A structurally similar compound with different substitution patterns.
Trifluoromethylpyridines: Compounds with similar trifluoromethyl groups but different positions on the pyridine ring.
Uniqueness
2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridin-4-amine is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications. The combination of a chloro group and a trifluoromethoxyphenyl group on the pyridine ring provides distinct chemical and physical properties that are valuable in various research fields.
特性
IUPAC Name |
2-chloro-6-[2-(trifluoromethoxy)phenyl]pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O/c13-11-6-7(17)5-9(18-11)8-3-1-2-4-10(8)19-12(14,15)16/h1-6H,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOAXKSFSPOSJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC(=C2)N)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














